molecular formula C17H17FN2O B1403333 (4-(4-fluorophenyl)-1-isopropyl-1H-indazol-3-yl)methanol CAS No. 1350760-42-7

(4-(4-fluorophenyl)-1-isopropyl-1H-indazol-3-yl)methanol

Cat. No. B1403333
M. Wt: 284.33 g/mol
InChI Key: SFFKSBOCTLVXEW-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use in scientific research or industry.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved in the synthesis process.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule, which can be done using techniques like X-ray crystallography, NMR spectroscopy, or computational methods.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (e.g., melting point, boiling point, solubility, etc.) and chemical properties (e.g., acidity/basicity, redox potential, etc.).


Scientific Research Applications

Synthesis and Structural Applications

  • Synthesis Techniques : A study by Tang and Fu (2018) demonstrated the synthesis of a similar compound, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, indicating its potential in chemical synthesis and crystal structure analysis (Zhi-hua Tang & W. Fu, 2018).
  • Crystal Structure Characterization : Kariuki et al. (2021) studied isostructural compounds involving 4-fluorophenyl, contributing to the understanding of crystallographic properties and molecular conformations (B. Kariuki, B. F. Abdel-Wahab, & G. El‐Hiti, 2021).

Chemical Properties and Analysis

  • Refractive Indices Study : Chavan and Gop (2016) examined the refractive indices of a similar compound, 3-(4-Fluorophenyl)-1-phenylprop-2-EN-1-One, in various solvent mixtures, providing insights into its chemical properties (S. K. Chavan & B. A. Gop, 2016).
  • Theoretical Studies : Trivedi (2017) conducted a theoretical study of a related compound, (RS)-(4-fluorophenyl) (pyridine-2yl) methanol, using density functional theory, which can be relevant for understanding the molecular behavior of similar compounds (S. Trivedi, 2017).

Antimicrobial and Antitumour Activity

  • Antitumour Activity : The study by Tang and Fu (2018) also mentioned the distinct inhibition of cancer cell lines by the synthesized compound, suggesting its potential application in cancer research (Zhi-hua Tang & W. Fu, 2018).
  • Antimicrobial Activity : Kumar et al. (2012) synthesized and evaluated the antimicrobial activity of compounds similar to the one , contributing to the understanding of its potential applications in treating microbial infections (Satyender Kumar, Meenakshi, Sunil Kumar, & Parvin Kumar, 2012).

Photophysical Properties

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. This information is typically found in the compound’s Material Safety Data Sheet (MSDS).


Future Directions

This could involve speculating on potential future uses for the compound, based on its properties and behavior. It could also involve suggesting further studies that could be done to learn more about the compound.


Please note that this is a general guide and the specifics may vary depending on the particular compound and the available information. For a specific compound like “(4-(4-fluorophenyl)-1-isopropyl-1H-indazol-3-yl)methanol”, you would need to consult the relevant scientific literature or databases. If you have access to a university library or a similar resource, they may be able to help you find more information. Alternatively, you could consider reaching out to researchers who specialize in this area. They may be able to provide more specific information or suggest relevant resources.


properties

IUPAC Name

[4-(4-fluorophenyl)-1-propan-2-ylindazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O/c1-11(2)20-16-5-3-4-14(17(16)15(10-21)19-20)12-6-8-13(18)9-7-12/h3-9,11,21H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFKSBOCTLVXEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC(=C2C(=N1)CO)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-fluorophenyl)-1-isopropyl-1H-indazol-3-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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